molecular formula C7H7ClN2O B1447794 1,3-Benzoxazol-5-amine hydrochloride CAS No. 1858249-87-2

1,3-Benzoxazol-5-amine hydrochloride

Cat. No.: B1447794
CAS No.: 1858249-87-2
M. Wt: 170.59 g/mol
InChI Key: AIUGXJQSRPVQOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Benzoxazol-5-amine hydrochloride is an organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzoxazol-5-amine hydrochloride can be synthesized through several methods. One common approach involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of a catalyst. For example, a condensation reaction using 2-aminophenol and aromatic aldehydes in the presence of aqueous hydrogen peroxide, ethanol, titanium tetraisopropoxide, and a mesoporous titania–alumina mixed oxide catalyst at 50°C can yield 2-substituted benzoxazole .

Another method involves the use of copper-catalyzed C-H bond activation for direct oxidative C-H amination of benzoxazoles with primary amines using tert-butyl peroxide as an oxidant under air .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors, advanced catalysts, and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzoxazol-5-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or tert-butyl peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, tert-butyl peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of benzoxazole, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

1,3-Benzoxazol-5-amine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Benzoxazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.

Comparison with Similar Compounds

1,3-Benzoxazol-5-amine hydrochloride can be compared with other similar compounds in the benzoxazole family, such as:

This compound is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other benzoxazole derivatives.

Properties

IUPAC Name

1,3-benzoxazol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O.ClH/c8-5-1-2-7-6(3-5)9-4-10-7;/h1-4H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUGXJQSRPVQOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N=CO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Benzoxazol-5-amine hydrochloride
Reactant of Route 2
1,3-Benzoxazol-5-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
1,3-Benzoxazol-5-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
1,3-Benzoxazol-5-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
1,3-Benzoxazol-5-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
1,3-Benzoxazol-5-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.